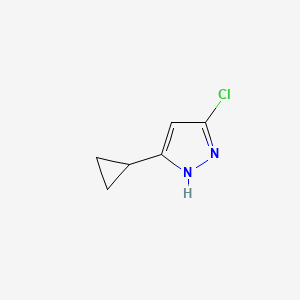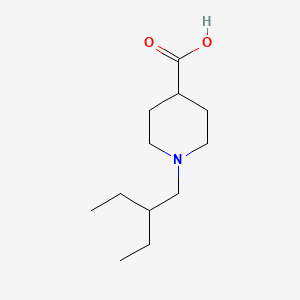
4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride
Overview
Description
4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H15Cl2N3O. It is a pyrimidine derivative that has been studied for its various applications in scientific research and industry. The compound is known for its unique structure, which includes a piperidine ring attached to a pyrimidine core via a methoxy linker.
Mechanism of Action
Target of Action
Pyrimidines are a class of organic compounds that are widely used in the field of medicinal chemistry due to their diverse biological activities . They are known to interact with various biological targets, including enzymes, receptors, and DNA/RNA .
Mode of Action
The mode of action of pyrimidines can vary greatly depending on their chemical structure and the specific biological target they interact with. Some pyrimidines act by inhibiting enzymes, while others may bind to receptors to modulate their activity .
Biochemical Pathways
Pyrimidines are involved in various biochemical pathways. They play a crucial role in the synthesis of DNA and RNA, and are also involved in the regulation of various cellular processes .
Pharmacokinetics
The pharmacokinetic properties of pyrimidines can vary greatly depending on their chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence their bioavailability and therapeutic efficacy .
Result of Action
The result of the action of pyrimidines can vary depending on their specific mode of action and the biological target they interact with. Some pyrimidines have been found to exhibit anticancer, antibacterial, antiviral, and anti-inflammatory activities .
Action Environment
The action of pyrimidines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound and its ability to interact with its target .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride can bind to the active site of kinases, altering their conformation and affecting their catalytic activity .
Cellular Effects
The effects of 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride on cells are diverse and depend on the specific cell type and contextFor example, in cancer cells, 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride has been observed to inhibit cell proliferation and induce apoptosis by affecting key signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its cellular effects.
Molecular Mechanism
At the molecular level, 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For example, it may inhibit kinase activity by competing with ATP for binding to the active site, thereby preventing phosphorylation of target proteins . Additionally, 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . The specific temporal effects can vary depending on the experimental conditions and the biological system being studied.
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride in animal models are dose-dependent and can vary widely based on the administered dosage. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses . At higher doses, 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of other compounds that may compete for the same metabolic pathways.
Transport and Distribution
The transport and distribution of 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and its distribution within tissues can be influenced by factors such as tissue perfusion and binding affinity to cellular components . The localization and accumulation of 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride in specific tissues can affect its overall activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine hydrochloride may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate enzyme activity and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride typically involves the reaction of 4-chloro-6-hydroxypyrimidine with piperidine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the methoxy linker.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used under controlled conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are used in organic solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: The major products are substituted pyrimidine derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: The products include oxidized or reduced forms of the piperidine ring and methoxy linker.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with aromatic boronic acids.
Scientific Research Applications
4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride can be compared with other similar compounds, such as:
4-Chloro-6-methoxypyrimidine: Lacks the piperidine ring, making it less versatile in terms of biological activity.
4-Chloro-6-(4-morpholinylmethoxy)pyrimidine: Contains a morpholine ring instead of a piperidine ring, which may alter its chemical and biological properties.
4-Chloro-6-(4-piperidinylmethoxy)pyrimidine: The non-hydrochloride form, which may have different solubility and stability characteristics.
The uniqueness of this compound lies in its specific structure, which combines the pyrimidine core with a piperidine ring via a methoxy linker, providing a versatile scaffold for various applications.
Properties
IUPAC Name |
4-chloro-6-(piperidin-4-ylmethoxy)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O.ClH/c11-9-5-10(14-7-13-9)15-6-8-1-3-12-4-2-8;/h5,7-8,12H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHYKXGAIXLHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-85-0 | |
| Record name | Pyrimidine, 4-chloro-6-(4-piperidinylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466356.png)



![2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466367.png)
![(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466368.png)
![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)
![1-{[(2-Hydroxypropyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466371.png)

